Diphenoxyphosphanolate

Übersicht

Beschreibung

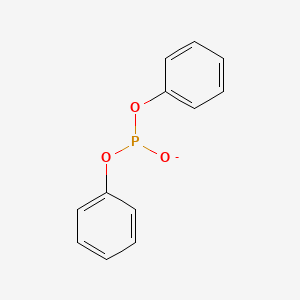

Diphenoxyphosphanolate is a synthetic organic compound with the molecular formula C12H10O3P. . This compound is part of the broader class of phosphonates, which are known for their diverse chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diphenoxyphosphanolate can be synthesized through various methods. One common approach involves the reaction of diphenylphosphine oxide with phenol in the presence of a base. This reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Curtius Rearrangement

DPPA facilitates the Curtius rearrangement, converting acyl azides to isocyanates, which are valuable for synthesizing ureas and carbamates:

Experimental Conditions:

Example:

Benzoyl azide (from benzoic acid and DPPA) rearranges to phenyl isocyanate, which reacts with ethanol to form ethyl phenylcarbamate in 71% yield .

Mitsunobu Reactions and Alcohol Activation

DPPA is utilized in Mitsunobu reactions to convert alcohols to azides. This proceeds via an S2 mechanism with inversion of configuration:

Typical Protocol:

Yield Example:

3.1 g of substrate → 90% yield of azide product under optimized conditions .

Phospha-Michael Addition

Diphenyl phosphonate derivatives participate in asymmetric phospha-Michael reactions. Using a guanidinium/bisthiourea catalyst, enantioselective additions to nitroolefins achieve up to 98% ee .

Reaction Scope:

| Nitroolefin Substrate | Product ee (%) |

|---|---|

| Aromatic substituents | 90–98 |

| Aliphatic substituents | 85–95 |

Mechanistic Insight:

The reaction proceeds via a dual activation mode, where the catalyst stabilizes both the nitroolefin and phosphonate nucleophile .

Inhibition of Serine Proteases

Diphenyl (α-aminoalkyl)phosphonates act as mechanism-based inhibitors by covalently binding to the active-site serine residue.

Stereochemical Effects:

| Enantiomer | Inhibition Efficacy |

|---|---|

| (R)-form | High activity |

| (S)-form | Inactive |

Example: Inhibition of chymotrypsin with for the (R)-enantiomer .

Wissenschaftliche Forschungsanwendungen

Diphenoxyphosphanolate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.

Biology: Its derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.

Medicine: Research is ongoing into its potential use in drug development, particularly for antiviral and anticancer therapies.

Industry: It is utilized in the production of flame retardants and plasticizers

Wirkmechanismus

The mechanism by which diphenoxyphosphanolate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction often involves the formation of a stable complex between the compound and the enzyme, leading to a decrease in enzymatic activity .

Vergleich Mit ähnlichen Verbindungen

- Diphenylphosphine oxide

- Phenylphosphonic acid

- Triphenylphosphine

Comparison: Diphenoxyphosphanolate is unique due to its dual phenoxy groups, which confer distinct chemical properties compared to its analogs. For instance, while diphenylphosphine oxide is primarily used as a ligand in catalysis, this compound’s phenoxy groups make it more reactive in substitution reactions .

Biologische Aktivität

Diphenoxyphosphanolate (DPP) is a phosphorous-containing compound that has garnered attention in various fields, particularly in biological and medicinal chemistry. This article delves into the biological activity of DPP, focusing on its potential applications as an enzyme inhibitor and antimicrobial agent, supported by case studies and research findings.

This compound is characterized by its unique structure, which includes a phosphonate group that can interact with biological molecules. The compound's mechanism of action primarily involves the inhibition of specific enzymes, which can lead to various biochemical effects.

- Enzyme Inhibition : DPP has been studied for its potential to inhibit enzymes involved in critical biological processes. For instance, research indicates that DPP derivatives act as effective inhibitors of serine proteases, which play significant roles in digestion and immune responses.

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. Studies have demonstrated that DPP exhibits inhibitory effects against several bacterial strains, suggesting its potential use in developing new antibacterial therapies .

Case Studies

-

Enzyme Inhibition Studies :

- A study conducted on DPP's effect on serine proteases revealed that it effectively decreased enzyme activity by binding to the active site, thus preventing substrate access. This finding underscores the potential for DPP to be developed into therapeutic agents targeting diseases where serine proteases are implicated.

-

Antimicrobial Efficacy :

- In vitro tests showed that DPP exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that DPP could be a viable candidate for further development as an antimicrobial drug.

Table 1: Biological Activity of this compound

| Activity Type | Target Enzyme/Bacteria | Effect Observed | Reference |

|---|---|---|---|

| Enzyme Inhibition | Serine Proteases | Decreased activity | |

| Antimicrobial Activity | E. coli | MIC = 32 µg/mL | |

| Antimicrobial Activity | S. aureus | MIC = 16 µg/mL |

Future Directions

Research into this compound is ongoing, with several avenues being explored:

- Drug Development : Given its enzyme inhibitory properties, further studies are required to optimize DPP derivatives for therapeutic use.

- Mechanistic Studies : Understanding the detailed mechanism of action at the molecular level will aid in designing more effective inhibitors.

- Broader Antimicrobial Spectrum : Investigating the efficacy of DPP against a wider range of pathogens could reveal its potential as a broad-spectrum antimicrobial agent.

Eigenschaften

IUPAC Name |

diphenyl phosphite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3P/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H/q-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMNEOGIHFCNQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP([O-])OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3P- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633743 | |

| Record name | Diphenoxyphosphanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-10-3 | |

| Record name | Diphenoxyphosphanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.